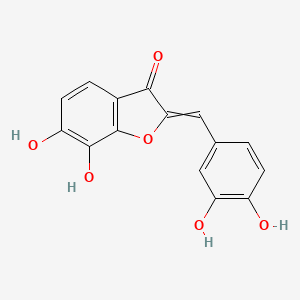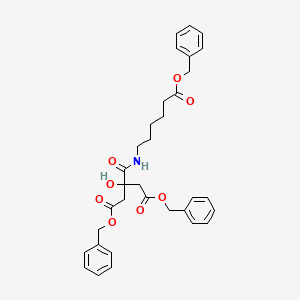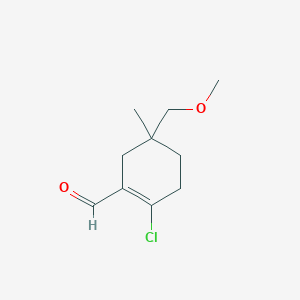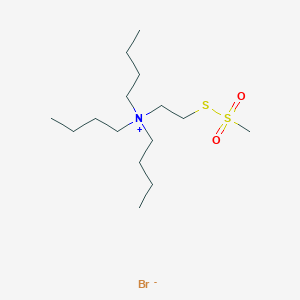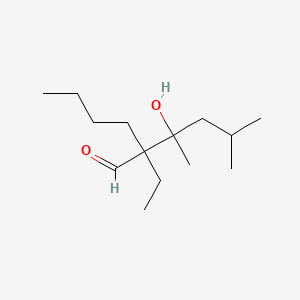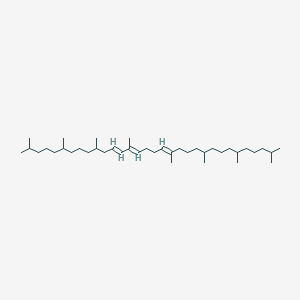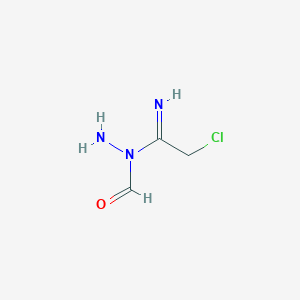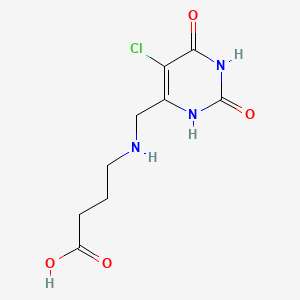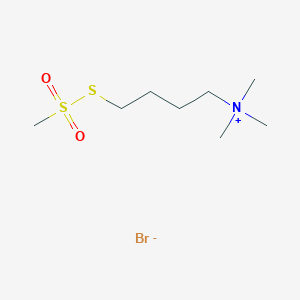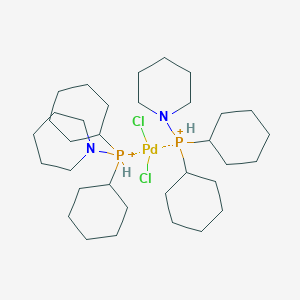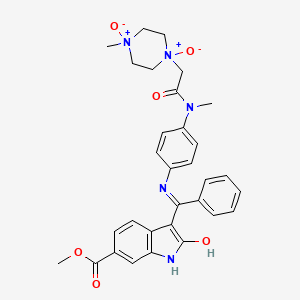
Intedanib Piperazinyl N,N'-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Intedanib Piperazinyl N,N’-Dioxide is a derivative of Intedanib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). This compound is known for its significant role in inhibiting angiogenesis, making it a valuable asset in the treatment of various diseases, including idiopathic pulmonary fibrosis and certain types of cancer .
Preparation Methods
The synthesis of Intedanib Piperazinyl N,N’-Dioxide involves several steps, starting with the condensation reaction of 4-(R acetate-2-yl)-3-nitrobenzoate and trimethyl orthobenzoate. This is followed by a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent. The final steps involve reduction and cyclization reactions to produce the desired compound . Industrial production methods focus on optimizing these reactions to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Intedanib Piperazinyl N,N’-Dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Cyclization: Cyclization reactions are crucial in forming the piperazine ring, often catalyzed by nickel or palladium catalysts
The major products formed from these reactions include various substituted piperazines and piperidinones, which have significant pharmacological activities .
Scientific Research Applications
Intedanib Piperazinyl N,N’-Dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in inhibiting angiogenesis.
Mechanism of Action
Intedanib Piperazinyl N,N’-Dioxide exerts its effects by competitively inhibiting the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptors. This inhibition prevents the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote angiogenesis and cellular proliferation .
Comparison with Similar Compounds
Intedanib Piperazinyl N,N’-Dioxide is often compared with other angiokinase inhibitors such as Pirfenidone and Nintedanib. While all these compounds inhibit angiogenesis, Intedanib Piperazinyl N,N’-Dioxide is unique in its dual inhibition of both RTKs and nRTKs, providing a broader spectrum of activity . Similar compounds include:
Properties
Molecular Formula |
C31H33N5O6 |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O6/c1-34(27(37)20-36(41)17-15-35(2,40)16-18-36)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)42-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 |
InChI Key |
UGEGJAQWOFSWLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)C[N+]5(CC[N+](CC5)(C)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


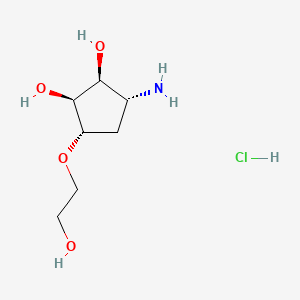
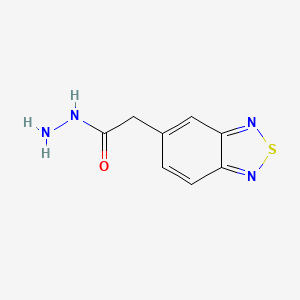
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
